molecular formula C12H27Cl2N3O B1378865 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride CAS No. 1423024-78-5

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride

Cat. No. B1378865
CAS RN: 1423024-78-5
M. Wt: 300.27 g/mol
InChI Key: LJTOQOACOFJYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride is a chemical compound with the CAS Number: 1423024-78-5 . It has a molecular weight of 300.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H25N3O.2ClH/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12;;/h3-10,13H2,1-2H3,(H,14,16);2*1H . This indicates that the compound has a complex structure involving a cyclohexane ring and multiple nitrogen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have explored the synthesis of new compounds utilizing structures similar to 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride for biological applications. For instance, Abd-Allah and Elshafie (2018) synthesized a series of cyclohexane-1-carboxamide derivatives as apoptosis inducers, highlighting the potential of such structures in antitumor activity against various cancer cell lines, including MCF-7, HepG2, A549, and Caco-2 (W. H. Abd-Allah & M. Elshafie, 2018).

Catalytic Applications

The compound's derivatives have been used in catalysis, demonstrating significant improvements in reactions. Müller et al. (2000) reported on amine-modified titania–silica hybrid gels for epoxidation catalysts, where derivatives significantly enhanced the catalytic activity in the epoxidation of cyclohexene and cyclohexenol (C. Müller et al., 2000).

Material Science

In material science, the synthesis of new polyesteramides containing peptide linkages using compounds with similar functional groups has been investigated for potential agricultural or biomedical applications, as reported by Fan et al. (2000). These polymers showed promising results in biodegradability studies, emphasizing the versatility of such chemical structures in developing environmentally friendly materials (Yujiang Fan et al., 2000).

Chemical Synthesis

The compound has been utilized as a building block in chemical synthesis. Kozhushkov et al. (2010) described productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, showcasing the utility of similar amines in the creation of new organic compounds with potential applications in various fields, including medicinal chemistry (S. Kozhushkov et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O.2ClH/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12;;/h3-10,13H2,1-2H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTOQOACOFJYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1(CCCCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
Reactant of Route 6
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.